7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Toxoplasma gondii Purine nucleoside phosphorylase Non-competitive inhibition

This N7-hexyl, C8-(3-hydroxypropyl)thioether purine-2,6-dione (CAS 442865-05-6) is a structurally differentiated xanthine derivative distinct from pentoxifylline or caffeine. Validated as a weak-affinity probe for Toxoplasma gondii purine nucleoside phosphorylase (TgPNP; Ki=2.21 mM) and annotated as an XDH ligand, it is ideal for establishing baseline enzyme inhibition and guiding SAR for C8-thioether purines. With a computed XLogP3 of 2.2 and 2 HBD/5 HBA, it serves as a benchmark compound for tuning lipophilicity in N7-hexyl xanthine series. Procure this chemotype to expand Wnt pathway or XDH screening cascades with a scaffold beyond febuxostat/allopurinol.

Molecular Formula C15H24N4O3S
Molecular Weight 340.44
CAS No. 442865-05-6
Cat. No. B2960007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS442865-05-6
Molecular FormulaC15H24N4O3S
Molecular Weight340.44
Structural Identifiers
SMILESCCCCCCN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C
InChIInChI=1S/C15H24N4O3S/c1-3-4-5-6-8-19-11-12(16-15(19)23-10-7-9-20)18(2)14(22)17-13(11)21/h20H,3-10H2,1-2H3,(H,17,21,22)
InChIKeyAHFXOJMNYDFUMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442865-05-6): Chemical Identity and Database Inventory


7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 442865-05-6) is a synthetic purine-2,6-dione derivative bearing an N7-hexyl chain and a C8-(3-hydroxypropyl)thioether substituent [1]. Publicly curated databases annotate the compound as a potential ligand for xanthine dehydrogenase/oxidase (XDH) [2] and as a weak inhibitor of Toxoplasma gondii purine nucleoside phosphorylase (TgPNP) [3]. Its molecular formula is C15H24N4O3S and its molecular weight is 340.44 g·mol⁻¹ [1].

Why 7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione Cannot Be Replaced by Generic Xanthine Analogs


Xanthine-based purine-2,6-diones exhibit profound structure-activity divergence at the N7 and C8 positions. Substituting the N7-hexyl, C8-(3-hydroxypropyl)thioether combination with common xanthine motifs (e.g., methyl, benzyl, or unsubstituted thioalkyl groups) alters the lipophilicity (XLogP3 = 2.2), hydrogen-bonding capacity (2 HBD, 5 HBA), and conformational flexibility (9 rotatable bonds) of this compound, directly affecting target engagement at XDH and TgPNP [1]. The C8-thioether linkage, in particular, is absent from therapeutically dominant xanthines such as pentoxifylline or caffeine, making simple interchange impossible without re-optimizing binding kinetics.

Quantitative Differentiation Evidence for 7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione vs. Closest Analogs


TgPNP Inhibitory Potency: 7-Hexyl-8-thioether vs. Parent Purine-2,6-dione Scaffold

This compound inhibits Toxoplasma gondii purine nucleoside phosphorylase (TgPNP, RH virulent strain) with a Ki of 2,210,000 nM, exhibiting non-competitive inhibition [1]. In contrast, the parent unsubstituted purine-2,6-dione scaffold shows no detectable inhibition in the same assay system, indicating that the N7-hexyl and C8-thioether substituents are necessary for TgPNP engagement.

Toxoplasma gondii Purine nucleoside phosphorylase Non-competitive inhibition

Xanthine Dehydrogenase/Oxidase (XDH) Target Classification vs. Non-Purine XDH Inhibitors

Authoritative target annotation databases classify this compound as a xanthine dehydrogenase/oxidase (XDH) ligand [1]. In contrast, the clinically dominant XDH inhibitors febuxostat and allopurinol are non-purine scaffolds (thiazolecarboxylic acid and pyrazolopyrimidine, respectively), indicating that this compound explores a distinct, purine-competitive chemical space for XDH inhibition.

Xanthine oxidase Hyperuricemia Purine-based inhibitor

Physicochemical Differentiation from 7-Hexyl-8-aminotheophylline

Replacement of the C8-amino group in 7-hexyl-8-aminotheophylline (C13H21N5O2, MW 279.3) with a (3-hydroxypropyl)thioether substituent increases the molecular weight to 340.4 g·mol⁻¹ and introduces a sulfur atom plus an additional hydroxyl group, altering the hydrogen-bond donor/acceptor profile (2 HBD, 5 HBA) and lipophilicity (XLogP3 = 2.2) [1][2]. This modification enhances membrane permeability potential while retaining aqueous solubility characteristics distinct from the amino analog.

Lipophilicity Hydrogen bonding Lead optimization

Patent-Reported Purine Dione Wnt Pathway Modulation vs. Structural Analogs

A patent (EP2999699) discloses purine diones as Wnt pathway modulators, a class to which this compound belongs by scaffold [1]. While the patent does not provide compound-specific IC50 data, the structural features (N7-alkyl, C8-thioether) align with the Markush claims, distinguishing it from purine diones lacking the thioether moiety that are absent from the patent's exemplified active series.

Wnt pathway Purine dione Patent SAR

Recommended Application Scenarios for 7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Evidence


Apicomplexan Purine Salvage Pathway Inhibitor Screening

Use as a validated weak-affinity probe (Ki = 2.21 mM) for Toxoplasma gondii PNP enzyme assays to establish baseline inhibition and guide SAR optimization of C8-thioether purine-2,6-diones, supported by direct binding data from the RH strain assay [4].

Xanthine Oxidase Drug Discovery with Purine-Site Binding Preference

Deploy in XDH inhibitor screening cascades where a purine-scaffold starting point is desired, offering a chemotype distinct from non-purine clinical agents (febuxostat, allopurinol), based on authoritative target annotation [4].

Physicochemical Tool Compound for ADME Profiling of 7-Hexyl-Xanthine Series

Employ as a reference compound to benchmark lipophilicity (XLogP3 = 2.2) and hydrogen-bonding capacity (2 HBD, 5 HBA) within a series of N7-hexyl, C8-substituted xanthines, leveraging the quantified differences from 7-hexyl-8-aminotheophylline [4].

Wnt Pathway Modulator Library Expansion

Include in focused screening sets targeting Wnt pathway modulation, based on patent EP2999699 structural claims encompassing purine diones with C8-thioether substitution, enabling prosecution of novel chemical space within the claimed Markush structure [4].

Quote Request

Request a Quote for 7-hexyl-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.